molecular formula C20H25O2Sn B14428231 CID 71417988

CID 71417988

Katalognummer: B14428231
Molekulargewicht: 416.1 g/mol
InChI-Schlüssel: BQCYAJNKLDRSAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 71417988 is a chemical compound registered in the PubChem database It is known for its unique properties and potential applications in various fields of scientific research

Analyse Chemischer Reaktionen

CID 71417988 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions. Major products formed from these reactions can vary depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

CID 71417988 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be employed in studies involving enzyme inhibition or protein binding. In medicine, this compound could be investigated for its potential therapeutic effects, such as its role in treating specific diseases or conditions. Additionally, in industry, this compound might be utilized in the development of new materials or chemical processes .

Wirkmechanismus

The mechanism of action of CID 71417988 involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context. Understanding the mechanism of action is crucial for elucidating the compound’s effects and potential therapeutic benefits .

Vergleich Mit ähnlichen Verbindungen

CID 71417988 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with comparable chemical structures or functional groups. For example, compounds with similar molecular weights or chemical formulas can be identified using databases like PubChem.

Eigenschaften

Molekularformel

C20H25O2Sn

Molekulargewicht

416.1 g/mol

InChI

InChI=1S/2C7H7.C6H11O2.Sn/c2*1-7-5-3-2-4-6-7;1-3-4-5-8-6(2)7;/h2*2-3,5-6H,1H3;1,3-5H2,2H3;

InChI-Schlüssel

BQCYAJNKLDRSAV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)[Sn](CCCCOC(=O)C)C2=CC=CC(=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.